The synthesis of selinidin involves several methods that highlight its structural complexity and potential for pharmacological applications. One prominent method includes the enzymatic synthesis of selenomethionine metabolites, which can be adapted for producing related compounds like selinidin through specific biochemical pathways. This method utilizes high-performance liquid chromatography (HPLC) for the separation and analysis of metabolites, demonstrating a sensitivity of about 20 pmol per compound, which is crucial for studying low-abundance compounds in biological samples .
In laboratory settings, synthetic approaches often incorporate various chemical reactions that facilitate the formation of the coumarin structure. The use of thioether linkages in novel derivatives has been explored in recent studies, showcasing advances in synthetic methodologies that yield compounds with enhanced biological activity .
Selinidin's molecular structure can be described by its core coumarin framework, characterized by a benzopyrone structure. The specific molecular formula for selinidin is , indicating the presence of hydroxyl groups that contribute to its biological activity. The molecular weight is approximately 192.17 g/mol. The structural features include:
This structural composition underpins selinidin's interaction with biological targets, particularly its role as a leukotriene receptor antagonist .
Selinidin participates in various chemical reactions typical of coumarins. These include:
Research into these reactions often employs spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity during synthesis .
Selinidin's mechanism of action primarily involves its antagonistic effects on leukotriene receptors. By blocking these receptors, selinidin inhibits the binding of leukotrienes, thereby reducing inflammation and associated symptoms. This action is particularly relevant in conditions such as asthma and allergic responses, where leukotrienes play a pivotal role in mediating bronchoconstriction and mucus production.
The data supporting this mechanism include in vitro studies demonstrating reduced leukotriene-induced responses in cell cultures treated with selinidin, highlighting its potential therapeutic applications .
Selinidin exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and potential formulation strategies for therapeutic use.
Selinidin has promising applications in scientific research, particularly in pharmacology and medicinal chemistry. Its primary uses include:
Selinidin (CAS: 19427-82-8) is a naturally occurring coumarin derivative classified within the broader category of pyranocoumarins. Its molecular formula is $\ce{C19H20O5}$, corresponding to a molecular weight of 328.36 g/mol [1] . The compound features a complex tetracyclic scaffold comprising a fused coumarin nucleus linked to a dihydropyran ring and an esterified unsaturated side chain. The core structure is identified as 9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl-2-methyl-2-butenoate [2] [7].
Stereochemical features include a chiral center at C9 (S-configuration) and a (Z)-geometry of the 2-methylbut-2-enoyloxy side chain, as confirmed by the InChIKey descriptor RRHCDWLSHIIIIT-GHAIFCDISA-N [5] [7]. X-ray crystallography reveals two distinct molecular conformers (A and B) in the asymmetric unit:
Supramolecular stabilization occurs via:
Table 1: Key Chemical Identifiers of Selinidin
Property | Value |
---|---|
CAS Registry Number | 19427-82-8 |
IUPAC Name | (9S)-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-9-yl (2Z)-2-methylbut-2-enoate |
Synonyms | Jatamansin; Secryptotaenin A |
Molecular Formula | C₁₉H₂₀O₅ |
Exact Mass | 328.1311 Da |
X-ray Space Group | P2₁ |
Unit Cell Parameters | a = 12.830(2) Å, b = 9.041(1) Å, c = 14.983(1) Å, β = 95.09(1)° |
Selinidin was first isolated in 1967 from the roots of Selinum vaginatum Clarke (Apiaceae family), a medicinal plant native to the Himalayas. Initial phytochemical studies identified it as a "secryptotaenin"-type coumarin, later designated Secryptotaenin A [2] [5]. Its structural elucidation employed classical degradation techniques and spectroscopic methods available in the 1960s–1980s, though absolute stereochemistry remained unassigned until the advent of modern crystallographic analysis.
The 2006 crystal structure determination (CCDC-272626) marked a pivotal advancement, resolving conformational flexibility and supramolecular packing via synchrotron X-ray diffraction [2]. The compound is biosynthetically derived from the prenylation of a simple coumarin precursor followed by oxidative cyclization – a pathway characteristic of angular pyranocoumarins.
Table 2: Natural Sources and Isolation History
Source Plant | Part Used | Geographical Distribution | Key Reports |
---|---|---|---|
Selinum vaginatum | Roots | Himalayas (India, Nepal) | Seshadri & Sood (1967) [2] |
Brunsvigia spp. | Bulbs | South Africa | Phytochemical screening (2024) [5] |
Selinidin is pharmacologically significant for its modulation of innate immune signaling pathways. Recent studies demonstrate its dose-dependent inhibition of key kinases:
These activities position Selinidin as a candidate for investigating allergic inflammation and cytokine-driven pathologies. However, critical gaps persist:
Table 3: Documented Pharmacological Targets
Target Protein | Effect | Assay System | Reference |
---|---|---|---|
PLCγ1 | Inhibition of phosphorylation | FcepsilonRI-stimulated mast cells | TargetMol (2024) [6] |
p38 MAPK | Suppression of activation | Same as above | [6] |
IκBα/NF-κB pathway | Stabilization of IκBα | Same as above | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1